molecular formula C21H27N3O2 B5524693 9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5524693
M. Wt: 353.5 g/mol
InChI Key: YHAIEWVLHHVPNZ-UHFFFAOYSA-N
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Description

The diazaspiro[5.5]undecane scaffold is a pivotal structure in medicinal chemistry, serving as a core for developing compounds with potential therapeutic applications. The specific compound is part of a broader class of compounds that have been synthesized and studied for their chemical and physical properties and their interactions in various biological systems.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, such as the one mentioned, often involves intramolecular spirocyclization of pyridine substrates. This method entails in situ activation of the pyridine ring followed by the addition of a nucleophile in the presence of a catalyst to form the spirocyclic structure (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been characterized by various analytical techniques, including X-ray crystallography. These studies provide detailed insights into the spatial arrangement of atoms within the molecule and the molecular conformations favored under different conditions (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives can undergo various chemical reactions, reflecting their reactivity and chemical properties. The functional groups attached to the spirocyclic core can participate in reactions, allowing for further derivatization of these compounds. These reactions are crucial for modifying the compound's properties for specific applications (Yang et al., 2008).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystal structure, are essential for understanding their behavior in different environments. These properties are influenced by the molecular structure and the presence of different functional groups (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are determined by their functional groups and molecular structure. These properties include reactivity with different chemical agents, stability under various conditions, and the ability to form complexes with metals or other molecules. Understanding these properties is crucial for exploring the potential applications of these compounds in chemical synthesis and medicinal chemistry (Cordes et al., 2013).

Scientific Research Applications

Synthesis and Structural Insights

Compounds within the diazaspiro[5.5]undecane series have been synthesized through various methodologies, highlighting their structural diversity and potential for further functionalization. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization demonstrates the versatility of pyridine substrates in forming complex spirocyclic architectures, which are crucial for the development of new chemical entities (Parameswarappa & Pigge, 2011). Similarly, an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles showcases innovative approaches to generating these compounds, emphasizing the role of double Michael addition reactions in their formation (Aggarwal, Vij, & Khurana, 2014).

Biological Activity and Therapeutic Potential

The diazaspiro[5.5]undecane scaffold is recognized for its significant biological activity. This class of compounds has been explored for its antihypertensive properties, with specific derivatives showing potent activity in models of hypertension, suggesting a potential mechanism of action through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). Moreover, diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, indicating their usefulness in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Chemical and Pharmacological Innovations

The synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multicomponent reactions (MCRs) exemplifies the chemical innovation within this class, offering new avenues for the development of pharmacologically relevant molecules (Li et al., 2014). Additionally, the privileged heterocycles review highlights the wide range of disorders that 1,9-diazaspiro[5.5]undecane-containing compounds could potentially treat, including obesity, pain, and various cardiovascular and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

properties

IUPAC Name

9-(furan-3-ylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c25-20-1-6-21(17-24(20)11-4-18-2-9-22-10-3-18)7-12-23(13-8-21)15-19-5-14-26-16-19/h2-3,5,9-10,14,16H,1,4,6-8,11-13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAIEWVLHHVPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=COC=C3)CN(C1=O)CCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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